molecular formula C13H13N5S B6963346 N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine

Cat. No.: B6963346
M. Wt: 271.34 g/mol
InChI Key: VUQQADQALFCLKD-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyrazole ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Formation of the Pyrazole Ring: The pyrazole ring is usually synthesized by the condensation of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyrazole rings. This can be achieved by reacting the thiadiazole derivative with a pyrazole derivative in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine involves its interaction with various molecular targets:

    DNA Replication: The compound can disrupt DNA replication processes, leading to the inhibition of cell proliferation.

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with the pyrazole ring also show antimicrobial and anticancer properties.

Uniqueness

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine is unique due to the combination of both thiadiazole and pyrazole rings, which may enhance its biological activity and specificity compared to compounds containing only one of these rings.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-10-15-16-13(19-10)9-14-12-7-8-18(17-12)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQQADQALFCLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNC2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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